molecular formula C₅H₇N₃O₂S B1141869 6-Aminopyridine-3-sulfonamide CAS No. 5718-73-2

6-Aminopyridine-3-sulfonamide

Cat. No.: B1141869
CAS No.: 5718-73-2
M. Wt: 173.19
InChI Key:
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Description

6-Aminopyridine-3-sulfonamide is a heterocyclic compound with the molecular formula C5H7N3O2S and a molecular weight of 173.19 g/mol It is a derivative of pyridine, featuring an amino group at the 6th position and a sulfonamide group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyridine-3-sulfonamide can be achieved through several methods. One common approach involves the reaction of 6-aminopyridine with chlorosulfonic acid, followed by neutralization with ammonia . The reaction conditions typically include:

    Temperature: Room temperature to moderate heating.

    Solvent: Often carried out in an aqueous or organic solvent.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Electrochemical methods have also been explored for the synthesis of sulfonamides, offering an environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or sulfonamide positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Aminopyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Aminopyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-sulfamoylpyridine
  • 6-Methoxy-pyridine-3-sulfonyl chloride
  • 5-(Aminomethyl)thiophene-2-sulfonamide

Uniqueness

6-Aminopyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a sulfonamide group allows for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

5718-73-2

Molecular Formula

C₅H₇N₃O₂S

Molecular Weight

173.19

Synonyms

6-Amino-3-pyridinesulfonamide;  2-Amino-5-pyridinesulfonamide;  2-Amino-5-sulfamoylpyridine _x000B_

Origin of Product

United States

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